
2-Phenyl-1,2-thiazolidine 1,1-dioxide
Overview
Description
2-Phenyl-1,2-thiazolidine 1,1-dioxide is a compound that belongs to the class of thiazolidinones . Thiazolidinones are biologically important five-membered heterocyclic rings that exhibit a wide range of biological activities .
Synthesis Analysis
Thiazolidinones, including 2-Phenyl-1,2-thiazolidine 1,1-dioxide, can be synthesized through various methods. One common method involves the reaction of 1,2-aminothiols with aldehydes . This reaction is fast, efficient, and can be performed under physiological conditions .Molecular Structure Analysis
The molecular structure of 2-Phenyl-1,2-thiazolidine 1,1-dioxide consists of a five-membered heterocyclic ring, which is a common feature of thiazolidinones . This ring is decorated with two carbonyl groups at positions 2 and 4 .Chemical Reactions Analysis
Thiazolidinones, including 2-Phenyl-1,2-thiazolidine 1,1-dioxide, can undergo various chemical reactions. For instance, they can react with 1,2-aminothiols to form thiazolidine . This reaction is interesting because 1,2-aminothiols are naturally present in proteins as N-terminal cysteine .Physical And Chemical Properties Analysis
Thiazolidinedione (TZD), a type of thiazolidinone, exists as a white crystalline solid with a melting point of 123–125°C and is bench stable when kept below 30°C . In terms of solubility, TZD is only sparingly soluble in a variety of common organic solvents including water, MeOH, EtOH, DMSO, and Et2O .Scientific Research Applications
Synthesis and Biological Applications
Thiazolidine motifs, including 2-Phenyl-1,2-thiazolidine 1,1-dioxide, behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This diversity in the biological response makes it a highly prized moiety .
Pharmacological Activity
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed .
Synthesis of Fused Pyrazolo Derivatives
The combination of the thiazole or thiazine rings with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines . Pyrazole derivatives also show a broad spectrum of biological activities .
Inhibition of SHP1 Activity
The development of efficient methods for rapidly tracing and inhibiting the SHP1 activity in complex biological systems is of considerable significance . 2-Phenyl-1,2-thiazolidine 1,1-dioxide could potentially be used in this application .
Selectivity Against Cancer Cell Lines
Most of the synthesized compounds, including 2-Phenyl-1,2-thiazolidine 1,1-dioxide, have proper selectivity against cancer cell lines . This makes them potential candidates for cancer treatment .
Mechanism of Action
Target of Action
Thiazolidine motifs, which are present in this compound, have been found in many potent biologically active compounds . These compounds have shown diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazolidine derivatives can react quickly with 1,2-aminothiols and aldehydes under physiological conditions . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Biochemical Pathways
Thiazolidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazolidine derivatives have been noted for their diverse therapeutic and pharmaceutical activity, and various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s known that the reaction between 1,2-aminothiols and aldehydes to form a thiazolidine product can occur under physiological conditions . This suggests that the compound’s action may be influenced by the physiological environment.
Future Directions
The future directions for the study of 2-Phenyl-1,2-thiazolidine 1,1-dioxide and other thiazolidinones could involve further exploration of their biological activities and potential applications in medicine. For instance, their role in the treatment of diabetes mellitus could be further investigated . Additionally, the development of more efficient synthesis methods and the study of their chemical reactions could also be areas of future research .
properties
IUPAC Name |
2-phenyl-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13(12)8-4-7-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJFQHYJOQVWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300949 | |
| Record name | 2-phenyl-1,2-thiazolidine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,2-thiazolidine 1,1-dioxide | |
CAS RN |
76906-24-6 | |
| Record name | NSC140134 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenyl-1,2-thiazolidine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



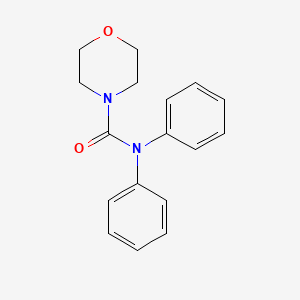
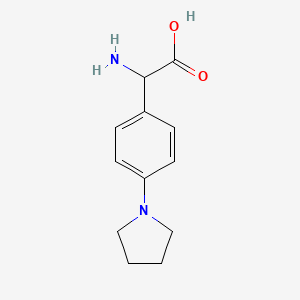
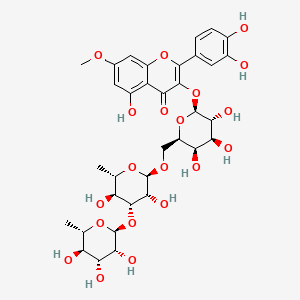

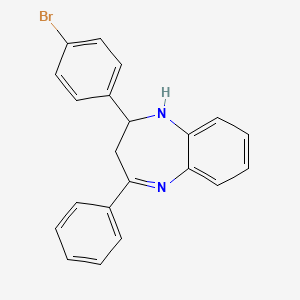
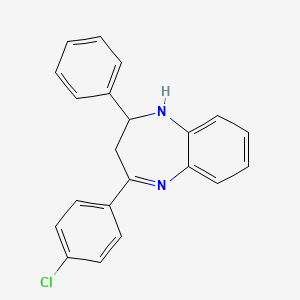
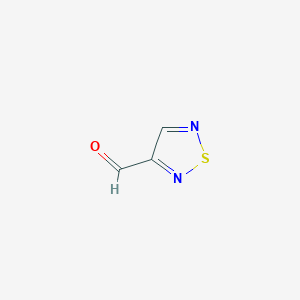

![Phosphonic acid, [phenyl(2-pyridinylamino)methyl]-, diethyl ester](/img/structure/B1660376.png)
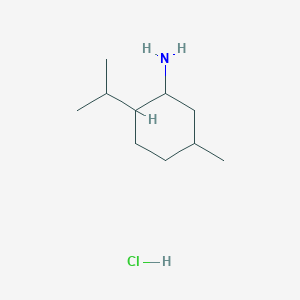
![3-[4-(3-Methylphenyl)piperazin-1-yl]propanenitrile](/img/structure/B1660378.png)
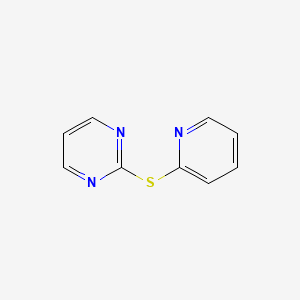
![S-tert-butyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyethanethioate](/img/structure/B1660382.png)
